3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine
Overview
Description
“3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine”, generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine” consists of a pyridine ring substituted with a trifluoromethyl group . The trifluoromethyl group contains three fluorine atoms and a methyl group .Scientific Research Applications
Application in Microwave-assisted Synthesis
Scientific Field
Organic Chemistry Summary of Application: The compound is used in the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives . . Methods of Application: The compound reacts with diethyl 2-(ethoxymethylenene)-malonate under microwave irradiation to form derivatives, which, when heated with POCl3, condense into pyrazolopyridines . Results: The method results in high yields of pyrazolopyridines .
Application in the Synthesis of Trifluoromethyl Pyrimidine Derivatives
Scientific Field
Medicinal Chemistry Summary of Application: The compound is used in the design and synthesis of novel trifluoromethyl pyrimidine derivatives . These derivatives have shown potential in antifungal, insecticidal, and anticancer activities . Methods of Application: The compound is synthesized through four-step reactions . Results: Some of the synthesized compounds exhibited good in vitro antifungal activities against several fungi at 50 μg/ml . They also showed moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml , and certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .
Application in Agrochemical and Pharmaceutical Industries
Scientific Field
Agrochemical and Pharmaceutical Industries Summary of Application: The compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Methods of Application: The compound is synthesized through various reactions . Results: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application in the Synthesis of Metal-Organic Frameworks (MOFs)
Scientific Field
Material Science Summary of Application: The compound is used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. Methods of Application: The compound is used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction . Results: The synthesized MOFs have potential applications in gas storage, separation, and catalysis .
properties
IUPAC Name |
3-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-2-1-3-13-4-6/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIXIBWASJDSKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496711 | |
Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine | |
CAS RN |
33468-84-7 | |
Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33468-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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